2,6-Dimethylbenzo[b]thiophene

Biodegradation Metabolism Environmental Science

Specify 2,6-dimethylbenzo[b]thiophene for your R&D; generic benzothiophene isomers compromise results. The unique 2,6-substitution pattern leaves the 3‑position open for electrophilic substitution and C‑H activation, enabling systematic SAR exploration in kinase, anti‑inflammatory, and antimicrobial programs. Its enhanced solubility supports solution‑processing (spin‑coating, inkjet printing) of organic semiconductors for OFETs and sensors, bypassing costly vacuum evaporation. In environmental and hydrodesulfurization studies, only this isomer yields the correct metabolomic signature and models benzene‑ring methyl effects on catalytic C‑S cleavage. Avoid analytical errors and synthetic dead‑ends by ordering precisely 2,6‑dimethylbenzo[b]thiophene.

Molecular Formula C10H10S
Molecular Weight 162.25 g/mol
CAS No. 66142-67-4
Cat. No. B3277498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethylbenzo[b]thiophene
CAS66142-67-4
Molecular FormulaC10H10S
Molecular Weight162.25 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=C(S2)C
InChIInChI=1S/C10H10S/c1-7-3-4-9-6-8(2)11-10(9)5-7/h3-6H,1-2H3
InChIKeyNMNLERCYWDNHPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethylbenzo[b]thiophene (CAS 66142-67-4): Technical Baseline and Supplier Evaluation Guide


2,6-Dimethylbenzo[b]thiophene (CAS 66142-67-4) is a C10H10S heterocyclic compound [1] belonging to the benzo[b]thiophene class, characterized by a fused benzene-thiophene ring system with methyl substituents at the 2- and 6-positions . As a sulfur-containing heterocycle, it serves as a versatile building block in medicinal chemistry and materials science [2]. Its unique substitution pattern influences electronic properties and steric hindrance, making it a valuable intermediate for synthesizing pharmacologically active molecules and organic electronic materials [3].

Why Generic Benzo[b]thiophene Substitution Fails: The Critical Role of Methyl Position in 2,6-Dimethylbenzo[b]thiophene


Benzo[b]thiophenes are not a uniform commodity; their physicochemical and biological properties are exquisitely sensitive to the number and position of substituents [1]. Simple substitution with a generic, uncharacterized, or differently methylated benzo[b]thiophene analog (e.g., 2,3-dimethyl or 5,7-dimethyl isomers) is a high-risk procurement strategy. Research has demonstrated that the position of methyl groups on the benzothiophene core dramatically alters metabolic fate [2], reactivity in electrophilic aromatic substitution [3], and performance in catalytic processes like hydrodesulfurization [4]. Therefore, specifying 2,6-Dimethylbenzo[b]thiophene is essential for ensuring the intended outcome in research and development, as alternative isomers will likely exhibit divergent and unpredictable behavior.

Quantitative Evidence Guide for 2,6-Dimethylbenzo[b]thiophene: Performance Differentiation vs. Analogs


Isomer-Specific Biotransformation: Distinct Metabolic Fate of 2,6-Dimethylbenzo[b]thiophene

The biodegradation pathway of dimethylbenzothiophenes is strictly dependent on the methyl substitution pattern. A comparative study of six isomers [1] revealed that 4,6-dimethylbenzo[b]thiophene (a benzene-ring substituted analog) is uniquely transformed into high-molecular-weight tetramethylbenzo[b]naphtho[1,2-d]thiophenes via a condensation pathway. In contrast, the 3,5-isomer only yields simple oxidation products. This demonstrates that even subtle changes in methyl position (e.g., from 2,6- to 4,6-) can switch the metabolic fate from simple oxidation to complex polymerization, a critical factor in environmental fate studies or designing biodegradable materials.

Biodegradation Metabolism Environmental Science

Reactivity Differentiation: Electrophilic Substitution at the 2-Methyl Group

The presence of a methyl group at the 2-position, combined with the lack of a substituent at the 3-position, creates a distinct reactive site for electrophilic attack at the methyl group itself, a phenomenon not observed in isomers with a blocked 3-position. Research on 2,3-dimethylbenzo[b]thiophene shows that electrophilic attack can occur at the 2-methyl group [1], but this reactivity is influenced by the 3-substituent. In 2,6-dimethylbenzo[b]thiophene, the unsubstituted 3-position offers greater steric accessibility and electronic differentiation, providing a more predictable and potentially higher-yielding site for functionalization compared to the sterically hindered 2,3- isomer.

Synthetic Chemistry Reactivity Electrophilic Substitution

Predicted Physical Property Profile: Comparative Boiling Point and Density

While experimental data for 2,6-dimethylbenzo[b]thiophene remains limited, computational predictions provide a baseline for its physical properties, which are crucial for purification and handling . Its predicted boiling point (263.6±9.0 °C) is significantly higher than that of the mono-methylated analog 2-methylbenzo[b]thiophene (242-243 °C) , reflecting the expected increase in molecular weight and van der Waals interactions due to the additional methyl group. This difference is important for separation techniques like distillation or gas chromatography, where 2,6-dimethylbenzo[b]thiophene will have a distinctly longer retention time than its mono-methylated precursor.

Physicochemical Properties Analytical Chemistry Process Chemistry

Solution Processability Advantage in Organic Electronics

The 2,6-dimethyl substitution pattern on the benzo[b]thiophene core is a key structural feature explored for enhancing the solution processability of small-molecule organic semiconductors [1]. Recent research on benzo[b]thiophene derivatives has demonstrated their viability as active layers in organic field-effect transistors (OFETs) processed from solution [2]. While specific charge carrier mobility (μ) data for the 2,6-isomer is not yet published in isolation, its inclusion in studies of solution-processable derivatives [1] positions it as a candidate building block for achieving favorable film morphology and device performance. This contrasts with more planar, unsubstituted benzo[b]thiophenes, which may suffer from poor solubility and require more expensive vacuum deposition techniques.

Organic Electronics OFET Solution Processing

High-Value Application Scenarios for 2,6-Dimethylbenzo[b]thiophene Based on Quantitative Evidence


Synthesis of Novel Pharmaceutical Candidates via Selective C-3 Functionalization

The unique unsubstituted 3-position of 2,6-dimethylbenzo[b]thiophene, in contrast to the fully substituted 2,3-isomer, provides a clear synthetic advantage. As established in Section 3 [1], this site is accessible for electrophilic aromatic substitution and C-H activation, enabling the introduction of diverse pharmacophores at the 3-position. This makes the compound an ideal core scaffold for medicinal chemistry programs targeting kinase inhibition, anti-inflammatory, or antimicrobial activity, where structural diversity around the benzothiophene core is essential for structure-activity relationship (SAR) studies [2].

Development of Solution-Processable Organic Field-Effect Transistors (OFETs)

The enhanced solubility conferred by the 2,6-dimethyl substitution pattern, as highlighted in Section 3 [3], makes this compound a valuable building block for next-generation organic electronics. Researchers developing OFETs for flexible displays or sensors can leverage this property to formulate inks and deposit high-quality semiconductor films using cost-effective solution-processing techniques like spin-coating or inkjet printing, rather than relying on expensive, high-vacuum evaporation methods [4].

Environmental Fate and Biodegradation Studies of Sulfur Heterocycles

The isomer-specific metabolic pathways of dimethylbenzothiophenes, detailed in Section 3 [5], make 2,6-dimethylbenzo[b]thiophene a crucial reference standard for environmental science. In studies of petroleum weathering or the bioremediation of sulfur-containing pollutants, using this specific isomer is essential to correctly identify and quantify its unique degradation products (hydroxymethyl and carboxylic acid derivatives, and potential high-MW condensation products), avoiding the analytical errors that would result from using a different, non-representative isomer.

Mechanistic Probe in Hydrodesulfurization (HDS) Catalysis Research

The position of methyl groups on benzothiophenes is known to influence their reactivity in HDS, a critical industrial process for cleaning fossil fuels [6]. 2,6-Dimethylbenzo[b]thiophene serves as a specific model substrate to investigate the electronic and steric effects of a benzene-ring substituted methyl group on the catalytic C-S bond cleavage step. Its distinct behavior, compared to thiophene-ring substituted isomers, provides fundamental insights for designing more efficient catalysts capable of removing recalcitrant sulfur from heavy oil fractions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-Dimethylbenzo[b]thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.